2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-(methoxymethyl)-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-8-13(19)18-15(16-10)14(12(17-18)9-20-2)11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJIVQYWBIMDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula of this compound is . The structure features a pyrazolo-pyrimidine core, which is known for its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, they may act as inhibitors of thymidine phosphorylase (TP), an enzyme that promotes tumor progression .
Table 1: Summary of Anticancer Activities
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes. For example, it has shown promise as an inhibitor of mTOR (mechanistic target of rapamycin), a key regulator in cellular growth and metabolism. This inhibition can lead to reduced cell proliferation in cancerous tissues .
Table 2: Enzymatic Targets and Inhibitory Effects
| Enzyme Target | Compound | Effect |
|---|---|---|
| mTOR | This compound | Inhibition of cell growth |
| Thymidine Phosphorylase | Various Pyrazolo Derivatives | Anti-tumor activity |
Antimicrobial Properties
Emerging evidence suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess antimicrobial properties. Specific studies have indicated that these compounds can exhibit activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Case Studies
A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized to explore structure-activity relationships (SAR). This research identified key pharmacophoric features that enhance antitubercular activity while maintaining low cytotoxicity against host cells .
Another study demonstrated that modifications at the 2 or 3 positions of the pyrazolo ring significantly affected the selectivity and potency against specific ion channels, such as I(Kur), which are implicated in cardiac function .
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The structural features of these compounds allow for selective targeting of cancer cells while minimizing effects on normal tissues. For instance, studies have indicated that derivatives similar to 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol can inhibit specific kinases involved in cancer cell proliferation and survival.
In one study, the synthesis of various pyrazolo[1,5-a]pyrimidine analogs led to the identification of compounds with potent inhibitory effects on Src kinase, an important target in cancer therapy. These findings suggest that This compound could be developed further as a potential anticancer agent through structural modifications to enhance its efficacy and selectivity .
Enzyme Inhibition
Another significant application of This compound is its role as an enzyme inhibitor. The compound has been studied for its ability to inhibit various enzymes that are crucial for disease progression, including those involved in viral replication and inflammatory responses.
For example, derivatives have shown effectiveness against the Chymotrypsin-like protease of SARS-CoV-2, indicating their potential use in antiviral therapies . The mechanism involves the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Synthetic Pathways and Structural Modifications
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:
- Cyclocondensation Reactions : This method involves the reaction of 3-amino-pyrazoles with β-dicarbonyl compounds or other biselectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core.
- Functionalization Strategies : Post-synthesis modifications can enhance biological activity. For example, introducing various substituents at positions 2, 3, 5, and 6 allows for fine-tuning of pharmacological properties .
Table: Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Derivatives
Case Study 1: Antitumor Activity Evaluation
In a recent investigation involving a series of pyrazolo[1,5-a]pyrimidine derivatives, including This compound , researchers evaluated their cytotoxic effects against various cancer cell lines. The study demonstrated that certain analogs exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: Inhibition of Viral Proteases
Another study focused on the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against SARS-CoV-2. The compounds were screened for their ability to inhibit viral proteases essential for viral replication. Results indicated that some derivatives significantly reduced viral load in vitro, highlighting their potential as therapeutic agents during viral outbreaks .
Comparison with Similar Compounds
Key Findings:
Substituent Position and Activity: Position 3 (Phenyl): Compounds with phenyl groups at position 3 (e.g., 3-phenyl derivatives in ) exhibit enhanced antibacterial activity compared to unsubstituted analogs. The target compound’s 3-phenyl group may similarly contribute to antimicrobial efficacy . Position 7 (Hydroxyl vs. In contrast, 7-morpholinyl () or 7-alkoxy () substituents improve lipophilicity and metabolic stability, suggesting tunable pharmacokinetics .
Synthetic Strategies :
- Hydroxyl Group Formation : Protic solvents (e.g., water-alcohol mixtures) are critical for generating the 7-hydroxyl group, as demonstrated in the synthesis of 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol .
- Methoxymethyl Introduction : Alkylation of a hydroxyl precursor (e.g., using methoxymethyl bromide) under basic conditions could yield the target’s 2-(methoxymethyl) group, analogous to methods in .
Biological Implications :
- Antibacterial Activity : 3-Phenyl-substituted pyrazolo[1,5-a]pyrimidines () show activity comparable to chloramphenicol, suggesting the target compound may share this profile .
- Anti-Mycobacterial Activity : 7-Oxo derivatives (e.g., 9j in ) highlight the importance of electron-withdrawing groups at position 7 for targeting mycobacteria .
Structural-Activity Relationship (SAR) Insights
- Hydrogen Bonding : The 7-hydroxyl group in the target compound likely enhances interactions with biological targets, contrasting with 7-oxo or 7-alkoxy derivatives that prioritize lipophilicity.
- Electronic Effects : Electron-donating groups (e.g., methoxymethyl) at position 2 could modulate electron density across the heterocyclic core, influencing reactivity and binding.
Q & A
Q. What are the common synthetic routes for preparing 2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol?
The synthesis typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and β-dicarbonyl or β-enaminone precursors. For example:
- Step 1 : Condensation of 3-amino-5-methylpyrazole with a methoxymethyl-substituted β-ketoester under reflux in ethanol or water-ethanol mixtures.
- Step 2 : Intramolecular cyclization catalyzed by triethylamine or acetic acid to form the pyrazolo[1,5-a]pyrimidine core.
- Step 3 : Introduction of the phenyl group via Suzuki coupling or direct substitution, depending on precursor availability .
Q. Key Optimization Factors :
- Solvent choice (polar aprotic solvents improve cyclization).
- Temperature control (70–100°C avoids side reactions).
- Catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation).
- Structure Solution : Employ direct methods via SHELXT for space-group determination and initial phase estimation .
- Refinement : Use SHELXL for least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding. SHELX programs are robust for small-molecule structures and high-resolution data .
Q. Critical Parameters :
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy :
- IR Spectroscopy :
- Hydroxyl (O–H) stretch at 3200–3400 cm⁻¹ and C=N/C=O vibrations at 1600–1680 cm⁻¹ .
- Mass Spectrometry :
Q. How can researchers optimize purification for this compound?
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 220–225°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related isomers .
Advanced Research Questions
Q. How do substituents (e.g., methoxymethyl, phenyl) influence biological activity?
The methoxymethyl group enhances solubility and bioavailability, while the phenyl ring contributes to π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Structure-Activity Relationship (SAR) Studies show:
- Electron-withdrawing groups (e.g., -CF₃) at position 7 increase inhibitory potency against kinases.
- Methoxy groups improve metabolic stability compared to hydroxyl analogs .
Example : In pyrazolo[1,5-a]pyrimidines, 3-phenyl substitution increases selectivity for Aurora kinase A (IC₅₀ = 12 nM vs. 85 nM for unsubstituted analogs) .
Q. What strategies improve synthetic yield and scalability?
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-Response Validation : Re-test compounds under standardized assays (e.g., MTT for cytotoxicity, kinase profiling).
- Metabolite Analysis : LC-MS identifies active metabolites that may explain discrepancies (e.g., hydroxylation vs. demethylation pathways) .
- Crystallographic Evidence : Co-crystal structures with target proteins (e.g., PDB entries) validate binding modes .
Q. What computational methods predict the compound’s reactivity and stability?
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis sets model electron density and HOMO-LUMO gaps (predicts oxidation at C7).
- Molecular Dynamics (MD) : GROMACS simulates solvation effects (e.g., aqueous vs. lipid bilayer environments) .
Key Insight : The methoxymethyl group reduces electrophilicity at C5, decreasing susceptibility to nucleophilic attack .
Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?
- Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine core mimics ATP’s adenine moiety, competing for binding in kinase active sites.
- Hydrogen Bonding : The 7-hydroxyl group forms critical H-bonds with catalytic lysine residues (e.g., EGFR-TK: K721) .
- Hydrophobic Interactions : The phenyl and methyl groups stabilize van der Waals contacts with hydrophobic pockets .
Q. What are the stability challenges under experimental conditions?
- pH Sensitivity : Degrades in acidic conditions (pH <3) via hydroxyl group protonation and ring-opening.
- Light Exposure : UV irradiation (254 nm) induces photolysis of the methoxymethyl group (monitor via TLC).
- Storage Recommendations : -20°C under argon, with desiccants to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
